3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(butanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-5-16(23)21-17-14-6-3-4-7-15(14)27-18(17)19(24)20-12-8-10-13(11-9-12)22(25)26/h3-4,6-11H,2,5H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDHPABQPZBBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Butyramido Group: The butyramido group can be introduced via an amide coupling reaction using butyric acid or its derivatives.
Final Coupling: The final step involves coupling the benzofuran core with the nitrophenyl and butyramido groups under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in different amine derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H17N3O4
- Molecular Weight : 315.32 g/mol
- IUPAC Name : 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide
The compound features a benzofuran core, which is known for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for further research.
Medicinal Chemistry
This compound has been studied for its potential as an antibacterial and antiviral agent. The compound exhibits the ability to inhibit microbial growth and viral replication, making it a promising candidate for drug development in infectious diseases .
Cancer Research
The compound's unique structure allows it to interact with cancer cell pathways, making it a candidate for anticancer drug development. Studies have shown that similar benzofuran derivatives can inhibit the proliferation of tumor cells by competing with ATP-binding sites on kinases associated with cancer progression .
- Mechanisms of Action :
- Induction of Apoptosis : Promotes apoptosis in cancer cells by affecting mitochondrial pathways.
- Cell Cycle Arrest : Results in S-phase arrest in cancer cells, inhibiting their proliferation.
Biological Studies
In biological assays, this compound is used to study its effects on cellular processes and molecular targets. Its interaction with specific enzymes or receptors may modulate their activity, providing insights into the mechanisms of action of benzofuran derivatives .
Industrial Applications
The compound's unique chemical properties make it useful in the synthesis of other complex organic molecules and materials. Its application extends to the development of new materials or as a precursor for other chemical compounds .
Research Findings and Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
Mechanism of Action
The mechanism of action of 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis. Its anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide and related benzofuran derivatives:
Key Observations:
Substituent Effects on Bioactivity: The 4-nitrophenyl group is associated with enhanced chemical reactivity, as demonstrated in studies on 4-nitrophenyl boronic acid derivatives, which undergo pH-dependent oxidation to 4-nitrophenol . This suggests that the nitro group in this compound may influence stability or redox-related interactions. Butyramido vs.
Antioxidant Activity: Methoxy-substituted benzofuran-2-carboxamides (e.g., 7-methoxy derivatives) exhibit moderate antioxidant activity, with IC₅₀ values ranging from 12–45 μM in DPPH assays .
Structural Hybrids :
- Tacrine–benzofuran hybrids (e.g., compounds 13–20 in ) demonstrate multi-target activity in Alzheimer’s disease models, combining cholinesterase inhibition with benzofuran-mediated neuroprotection. The 4-nitrophenyl group in this compound could be explored for similar hybrid designs.
Synthetic Routes :
- Suzuki-Miyaura cross-coupling is a common method for functionalizing benzofuran carboxamides (e.g., N-(4-bromophenyl)furan-2-carboxamide derivatives ). However, the synthesis of this compound likely requires specialized acylation steps to introduce the butyramido group.
Biological Activity
3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including structure-activity relationships (SAR) and case studies.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its diverse biological activities, along with a butyramido group and a nitrophenyl substituent. These structural components may contribute to its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antitumor properties. The presence of the benzofuran ring in similar compounds has been linked to cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against human glioblastoma (U251) and melanoma (WM793) cells, suggesting that modifications to the benzofuran framework can enhance antitumor efficacy .
The mechanism of action for this compound may involve:
- Inhibition of Cell Proliferation : The compound could interfere with cell cycle progression or induce apoptosis in cancer cells.
- Targeting Specific Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth, such as the Bcl-2 pathway, which is crucial for cell survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro groups) on the phenyl ring can enhance cytotoxicity by increasing the compound's reactivity towards biological targets .
- Core Structure Importance : The benzofuran moiety is essential for maintaining the desired biological activity, as evidenced by comparative studies with other heterocyclic compounds .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated a series of benzofuran derivatives, revealing that those with similar amide linkages exhibited significant cytotoxicity against various cancer cell lines. The most active derivatives had IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : Molecular dynamics simulations indicated that certain derivatives interact with target proteins primarily through hydrophobic contacts, which is crucial for their biological activity. This suggests that modifications to increase hydrophobicity may enhance efficacy .
- Comparative Analysis : Research comparing this compound to related compounds demonstrated that variations in substituents significantly affect potency and selectivity toward cancer cell lines .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
